Cas no 51973-66-1 (4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide)
![4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide structure](https://ja.kuujia.com/scimg/cas/51973-66-1x500.png)
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide 化学的及び物理的性質
名前と識別子
-
- 4-CHLORO-N-(2-INDOL-3-YLETHYL)BUTANAMIDE
- 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide
- SBB062261
- N-[2-(1H-Indole-3-yl)ethyl]-4-chlorobutyramide
- 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide
-
- MDL: MFCD00170182
- インチ: 1S/C14H17ClN2O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18)
- InChIKey: KODRQRQPXLQCCB-UHFFFAOYSA-N
- ほほえんだ: ClCCCC(NCCC1=CNC2C=CC=CC1=2)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 273
- トポロジー分子極性表面積: 44.9
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB160055-1g |
4-Chloro-N-(2-indol-3-ylethyl)butanamide |
51973-66-1 | 1g |
€132.50 | 2023-09-16 | ||
abcr | AB160055-5g |
4-Chloro-N-(2-indol-3-ylethyl)butanamide |
51973-66-1 | 5g |
€290.00 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616167-10mg |
N-(2-(1H-indol-3-yl)ethyl)-4-chlorobutanamide |
51973-66-1 | 98% | 10mg |
¥637.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616167-20mg |
N-(2-(1H-indol-3-yl)ethyl)-4-chlorobutanamide |
51973-66-1 | 98% | 20mg |
¥938.00 | 2024-05-10 | |
abcr | AB160055-2 g |
4-Chloro-N-(2-indol-3-ylethyl)butanamide |
51973-66-1 | 2g |
€167.50 | 2022-09-01 | ||
abcr | AB160055-5 g |
4-Chloro-N-(2-indol-3-ylethyl)butanamide |
51973-66-1 | 5g |
€290.00 | 2022-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616167-25mg |
N-(2-(1H-indol-3-yl)ethyl)-4-chlorobutanamide |
51973-66-1 | 98% | 25mg |
¥952.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616167-2mg |
N-(2-(1H-indol-3-yl)ethyl)-4-chlorobutanamide |
51973-66-1 | 98% | 2mg |
¥427.00 | 2024-05-10 | |
abcr | AB160055-1 g |
4-Chloro-N-(2-indol-3-ylethyl)butanamide |
51973-66-1 | 1g |
€132.50 | 2022-09-01 | ||
abcr | AB160055-10 g |
4-Chloro-N-(2-indol-3-ylethyl)butanamide |
51973-66-1 | 10g |
€325.00 | 2022-09-01 |
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamideに関する追加情報
Professional Introduction to 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS No. 51973-66-1)
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide, identified by its CAS number 51973-66-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly the presence of a chloro group and an indole moiety, make it a versatile scaffold for further chemical modifications and biological evaluations.
The chemical structure of 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide consists of a butanamide backbone substituted with a chloro group at the fourth position and an N-[2-(1H-indol-3-yl)ethyl] side chain. This configuration suggests that the compound may exhibit interesting pharmacological properties, making it a valuable candidate for further investigation. The indole ring, known for its presence in various bioactive molecules, adds to the complexity and potential functionality of this compound.
In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Indole compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific modification of 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide with a butanamide group and a chloro substituent may enhance its interaction with biological targets, leading to novel therapeutic applications.
Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in designing effective drug candidates. The molecular structure of 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide provides a unique platform for exploring such relationships. By systematically modifying the chloro group or the indole moiety, researchers can fine-tune the pharmacological properties of the compound to achieve desired outcomes.
One of the most compelling aspects of 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide is its potential as a lead compound for drug discovery. The combination of the chloro group and the indole ring suggests that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. This makes it an attractive candidate for further development into novel therapeutic agents.
The synthesis of 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. These methods not only enhance the efficiency of synthesis but also allow for greater control over the structural features of the final product.
In addition to its synthetic significance, 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide has been studied for its potential biological effects. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The indole moiety, in particular, has been shown to modulate neurotransmitter systems, making it a promising area for further exploration.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents. Compounds like 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide represent critical components in this effort. By leveraging cutting-edge synthetic methods and exploring their biological activities, researchers can identify novel drug candidates that address unmet medical needs.
The future prospects for 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide are promising. As our understanding of molecular interactions improves, so does our ability to design compounds with specific pharmacological profiles. This compound serves as a testament to the power of interdisciplinary research in chemical biology and medicinal chemistry.
In conclusion, 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS No. 51973-66-1) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and medicinal chemistry.
51973-66-1 (4-Chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide) 関連製品
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